molecular formula C8H5F3N2S B1607587 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol CAS No. 86604-73-1

5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol

Cat. No. B1607587
CAS RN: 86604-73-1
M. Wt: 218.2 g/mol
InChI Key: HHZOBJBWXJSCSN-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-benzo[d]imidazole-2-thiol (TFMBIT) is an organosulfur compound that has a wide range of applications in scientific research. It is a versatile molecule with a wide range of biochemical and physiological effects. The purpose of

Scientific Research Applications

Pharmaceutical Intermediates

These compounds are used as intermediates in the synthesis of various pharmaceutical drugs . The trifluoromethyl group is a common feature in many FDA-approved drugs, and its incorporation into organic molecules can lead to compounds with unique pharmacological activities .

Synthesis of Complex Molecular Structures

These compounds can participate in the formation of homometallic and heterometallic molecular squares, demonstrating their role in the creation of complex molecular structures .

Fluorescence Probing

Coordination complexes synthesized with these compounds exhibit excellent fluorescence properties. These complexes have potential applications in fluorescence probing and in studies related to microsecond diffusion and dynamics of membranes .

Trifluoromethylation Process

In electrochemical studies, these compounds have been investigated for their trifluoromethylation properties. This research explores their behavior under different electrochemical conditions, contributing to the understanding of their reactions and applications in various chemical processes .

Photocatalytic Degradation

Derivatives of these compounds have been utilized in enhancing the photocatalytic degradation efficiency of certain metal-organic frameworks (MOFs). These MOFs show a significant increase in the degradation of organic pollutants, demonstrating the compound’s potential in environmental applications .

Liquid Crystal Intermediates

These compounds are also used as intermediates in the production of liquid crystals . The trifluoromethyl group can impart unique properties to the resulting liquid crystal materials.

properties

IUPAC Name

5-(trifluoromethyl)-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZOBJBWXJSCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369482
Record name 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86604-73-1
Record name 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIHYDRO-2-THIOXO-6-TRIFLUOROMETHYLBENZIMIDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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